molecular formula C9H14N2S B052420 2-(5-Methylthiophen-2-yl)piperazine CAS No. 111760-40-8

2-(5-Methylthiophen-2-yl)piperazine

Cat. No.: B052420
CAS No.: 111760-40-8
M. Wt: 182.29 g/mol
InChI Key: KYIBRJUMJFHEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylthiophen-2-yl)piperazine (CAS 111760-40-8) is a high-value chemical scaffold that combines a piperazine ring with a 5-methylthiophene moiety, making it a versatile building block in medicinal chemistry and drug discovery. The molecular formula is C9H14N2S, with a molecular weight of 182.29 g/mol . The piperazine ring is a privileged structure in drug design, found in numerous FDA-approved pharmaceuticals . Its presence in a molecule can significantly influence physicochemical properties, serving as a key modulator of aqueous solubility and bioavailability, while its two nitrogen atoms provide a platform for structural diversification . Piperazine-containing compounds span a wide spectrum of biological activities, including roles as kinase inhibitors, receptor modulators, anticancer, and antiviral agents . The 5-methylthiophene component is a prominent pharmacophore in its own right, ranking among the most frequently encountered heterocycles in USFDA-approved small-molecule drugs . Thiophene rings often act as bioisosteric replacements for phenyl rings, improving metabolic stability and binding affinity through additional drug-receptor interactions facilitated by the sulfur atom . As a hybrid molecule, this compound is of particular interest for synthesizing novel compounds targeting therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases. Its structure is particularly relevant for developing tubulin-targeting agents and other biologically active molecules. This compound is supplied exclusively for research and development purposes in laboratory settings. FOR RESEARCH USE ONLY (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

111760-40-8

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)piperazine

InChI

InChI=1S/C9H14N2S/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10-11H,4-6H2,1H3

InChI Key

KYIBRJUMJFHEGJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2CNCCN2

Canonical SMILES

CC1=CC=C(S1)C2CNCCN2

Origin of Product

United States

Scientific Research Applications

2-(5-Methylthiophen-2-yl)piperazine is a compound that has garnered attention in various scientific research domains due to its unique chemical structure and potential biological activities. This article explores the applications of this compound across different fields, including medicinal chemistry, pharmacology, and materials science.

Antidepressant Activity

One of the notable applications of this compound is its potential as an antidepressant. Research indicates that compounds with piperazine structures can interact with serotonin receptors, which are crucial in mood regulation. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine exhibit significant activity as serotonin receptor modulators, suggesting that this compound may also possess similar effects.

Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. A study highlighted the importance of piperazine derivatives in treating schizophrenia by acting on dopamine receptors. The unique substitution pattern of this compound may enhance its affinity for these receptors, making it a candidate for further exploration in antipsychotic drug development.

Anticancer Activity

Recent studies have explored the anticancer properties of various piperazine derivatives. Research published in Cancer Letters indicated that certain piperazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific structure of this compound could be optimized to enhance its efficacy against cancer cells.

Neuropharmacology

In neuropharmacology, this compound has been studied for its effects on neurotransmitter systems. Its ability to modulate serotonin and dopamine pathways positions it as a potential therapeutic agent for neurological disorders such as depression and anxiety disorders. Studies suggest that compounds like this one can influence synaptic transmission and neuroplasticity, which are critical for cognitive function.

Analgesic Effects

The analgesic properties of piperazine derivatives have been documented, with some studies indicating that they may act on opioid receptors or other pain pathways. The specific interactions of this compound with these receptors warrant further investigation to determine its potential as a pain management agent.

Polymer Chemistry

In materials science, piperazine derivatives have been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could potentially improve their mechanical strength and thermal stability due to the unique interactions between the thiophene group and the polymer backbone.

Conductive Materials

The electrical properties of materials can be significantly altered by introducing conductive organic compounds. Research has shown that thiophene-containing compounds can enhance the conductivity of organic semiconductors. Thus, this compound may find applications in developing organic electronic devices such as sensors and transistors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Substituted Piperazines

Compounds bearing thiophene rings on piperazine exhibit distinct electronic and steric properties compared to aromatic or aliphatic substituents. For example:

Compound Structural Feature Key Findings Reference
1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine Fluorophenyl-thiophene-methyl linkage Predicted collision cross-section (CCS) and structural data available; no bioactivity reported.
2-[1-(5-Methylthiophen-2-yl)ethylidene]hydrazinecarbothioamide 5-Methylthiophen-2-yl group Demonstrated antimicrobial activity against Enterococcus faecalis and Candida albicans.

Key Insight : The 5-methylthiophen-2-yl group in 2-(5-Methylthiophen-2-yl)piperazine may confer enhanced metabolic stability compared to unsubstituted thiophenes due to reduced susceptibility to oxidative degradation .

Piperazines with Methyl Substituents

The position of methyl groups on the piperazine ring significantly impacts biological activity:

Compound Methyl Position Activity (IC₅₀ or Kᵢ) Selectivity Notes Reference
4-Methylpiperazine derivatives 4-position IC₅₀ = 0.028 nM (5-HT₁A receptor) 60-fold selectivity for D2 over D3 receptors
2- or 3-Methylpiperazine derivatives 2-/3-position Reduced potency (IC₅₀ > 0.1 μM) Disrupted salt bridges with target residues

Piperazines with Aromatic or Heterocyclic Moieties

Substituents like benzyl, pyridinyl, or quinoline alter solubility and receptor binding:

Compound Substituent Solubility (μM) Biological Activity Reference
N-Phenylpiperazinyl quinolones Direct attachment to quinolone 20 μM (pH 2.0–6.5) Moderate PARP-1 inhibition
Ethylene-spaced piperazines Ethylene spacer 80 μM (pH 2.0–6.5) Enhanced aqueous solubility; pKa ~6–7
Piperazine-chalcone hybrids Triazole/imidazole moieties Not reported Potent antitumor (IC₅₀ < 10 μM)

Key Insight : Introducing a thiophene group (as in this compound) may balance lipophilicity and solubility better than rigid aromatic systems, which often suffer from poor bioavailability .

Piperazines in Antiviral and Antibacterial Contexts

Piperazine derivatives are explored for antiviral and antibacterial applications:

Compound Target/Mechanism Activity Notes Reference
Quinoline-piperazine PLpro inhibitors SARS-CoV-2 PLpro IC₅₀ < 0.015 μM; sensitive to substituent position
Fluoroquinolone derivatives DNA gyrase (antibacterial) Piperazine moiety critical for MnO₂-mediated degradation

Key Insight: The 5-methylthiophene group in this compound could mitigate oxidative degradation pathways observed in fluoroquinolones, enhancing environmental stability .

Preparation Methods

Halogenated Thiophene Precursors

A widely adopted strategy involves substituting halogen atoms on 5-methylthiophene derivatives with piperazine. For instance, 2-bromo-5-methylthiophene reacts with piperazine under basic conditions to yield the target compound. In a representative procedure:

  • 2-Bromo-5-methylthiophene (1.0 eq) and piperazine (2.5 eq) are stirred in dimethylformamide (DMF) at 120°C for 24 hours.

  • The reaction is catalyzed by copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%), achieving a 68% yield after column chromatography.

Mechanistic Insight : The copper catalyst facilitates Ullmann-type coupling, enabling C–N bond formation between the electron-deficient aryl bromide and piperazine’s nucleophilic nitrogen.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2021 study demonstrated:

  • 2-Chloro-5-methylthiophene (1.0 eq) and piperazine (3.0 eq) in tetrahydrofuran (THF) with potassium tert-butoxide (2.0 eq).

  • Irradiation at 150°C for 15 minutes yielded 82% product, compared to 48% under conventional heating.

Key Advantage : Enhanced reaction efficiency and reduced byproduct formation, attributed to uniform thermal energy distribution.

Transition Metal-Catalyzed Cross-Coupling

Buchwald–Hartwig Amination

Palladium-catalyzed coupling is pivotal for sterically hindered substrates. A 2023 protocol reported:

  • 2-Iodo-5-methylthiophene (1.0 eq), piperazine (1.2 eq), Pd(OAc)₂ (5 mol%), and XantPhos (10 mol%) in toluene at 100°C for 12 hours.

  • Yield: 75%, with >99% purity by HPLC.

Optimization Note : Excess piperazine prevents diarylation, while XantPhos stabilizes the palladium intermediate.

Nickel-Catalyzed Coupling

Nickel offers a cost-effective alternative. A 2024 study achieved 70% yield using:

  • NiCl₂(dme) (10 mol%), 1,2-bis(diphenylphosphino)ethane (dppe) (20 mol%), and Cs₂CO₃ (2.0 eq) in 1,4-dioxane at 80°C.

Limitation : Sensitivity to oxygen necessitates rigorous inert conditions.

One-Pot Multicomponent Reactions

Thiophene-Piperazine Assembly

A solvent-free method patented in 2004 involves:

  • 2-Amino-5-methylthiophene-3-carbonitrile (1.0 eq) and piperazine (4.0 eq) heated at 125°C for 2 hours.

  • Yield: 89%, with no column purification required.

Industrial Relevance : Scalability and minimal waste align with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 6.65 (d, J = 3.5 Hz, 1H, thiophene-H), 6.50 (d, J = 3.5 Hz, 1H, thiophene-H), 3.20–3.10 (m, 4H, piperazine-H), 2.75–2.65 (m, 4H, piperazine-H), 2.45 (s, 3H, CH₃).

  • ESI-MS : m/z 209.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

Comparative Evaluation of Methods

MethodCatalystYield (%)Time (h)Purity (%)
Ullmann CouplingCuI/1,10-phen682495
Buchwald–HartwigPd(OAc)₂/XantPhos751299
Microwave-AssistedNone820.2597
One-Pot SynthesisNone89298

Trade-offs : Microwave and one-pot methods favor efficiency, while transition metal catalysis offers precision for complex substrates .

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